Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Lipophilicity LogP Drug-likeness

7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239648-98-6) is a bicyclic heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery. The compound bears a free 2-amino group for derivatization and a 7-methoxy substituent that modulates electronic and physicochemical properties.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 1239648-98-6
Cat. No. B3376767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1239648-98-6
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=NN2C=C1)N
InChIInChI=1S/C7H8N4O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
InChIKeyMGIXALWFXBQXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239648-98-6): Core Scaffold & Procurement Baseline


7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239648-98-6) is a bicyclic heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound bears a free 2-amino group for derivatization and a 7-methoxy substituent that modulates electronic and physicochemical properties. It is commercially supplied as a research chemical with typical purity specifications of 95–97% . Its value proposition for procurement lies not in standalone bioactivity but in its strategic substitution pattern for structure–activity relationship (SAR) exploration, where the 7-position methoxy group provides differentiated physicochemical and electronic properties compared to closely related regioisomeric and substituent analogs.

Why Generic Substitution Fails for 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Physicochemical Divergence Across Regioisomers


Within the [1,2,4]triazolo[1,5-a]pyridin-2-amine family, seemingly minor alterations in substituent position (e.g., 6-OMe vs. 7-OMe vs. 8-OMe) or substituent type (e.g., 7-Me vs. 7-OMe) produce quantifiable divergences in lipophilicity, hydrogen-bonding capacity, and electronic character that directly impact downstream synthetic utility and SAR trajectories [1]. The 7-methoxy derivative occupies a distinct physicochemical niche—its LogP is approximately 0.44–0.67 units lower than the 7-methyl analog, and its pKa is shifted by ~0.43 units relative to the unsubstituted parent—meaning that generic substitution with a regioisomer or a methyl congener will alter compound solubility, permeability, and target-binding pharmacophore geometry in ways that are not interchangeable in lead optimization campaigns .

Quantitative Differentiation Evidence for 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine vs. Closest Analogs


Lipophilicity Control: 7-OMe vs. 7-Me LogP Comparison

The 7-methoxy derivative exhibits a LogP of 0.86, substantially lower than the 7-methyl analog (LogP = 1.53), a difference of ΔLogP = –0.67 . This places the 7-OMe compound closer to the optimal lipophilicity range (LogP 1–3) for oral drug-likeness while retaining better aqueous solubility than the more lipophilic 7-Me congener.

Lipophilicity LogP Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Capacity: 7-OMe vs. Unsubstituted Parent

The 7-methoxy group introduces an additional hydrogen-bond acceptor (HBA count = 4) compared to the unsubstituted parent [1,2,4]triazolo[1,5-a]pyridin-2-amine (HBA = 3) . The methoxy oxygen can serve as a secondary HBA in kinase hinge-binding motifs or interact with structured water networks in the ATP-binding pocket.

H-bond acceptor Pharmacophore Solubility Target engagement

Electronic Modulation via pKa Shift: 7-OMe vs. Unsubstituted Parent

The electron-donating 7-methoxy group raises the predicted pKa of the conjugate acid to 5.68 ± 0.30, compared to 5.25 ± 0.30 for the unsubstituted parent [1,2,4]triazolo[1,5-a]pyridin-2-amine, representing a ΔpKa of +0.43 . This increase in basicity alters protonation state at physiological pH and can influence both solubility and target-binding electrostatics.

pKa Basicity Electronic effects Reactivity

Regioisomeric Differentiation: 7-OMe vs. 6-OMe vs. 8-OMe Procurement Vectors

Among the three methoxy regioisomers of [1,2,4]triazolo[1,5-a]pyridin-2-amine, the 7-OMe variant (CAS 1239648-98-6) is structurally distinct from the 6-OMe (CAS 1092394-15-4) and 8-OMe (CAS 175965-65-8) isomers. The 8-OMe isomer is documented as a key intermediate in the synthesis of Tucatinib, an approved HER2 inhibitor, while the 7-OMe isomer maps to a different vector on the bicyclic scaffold and is positioned for distinct SAR exploration in JAK2 and VEGFR2 kinase inhibitor programs . This regioisomeric divergence means that synthetic chemists cannot freely interchange these three building blocks without altering the spatial orientation of the methoxy group relative to the 2-amino derivatization handle.

Regioisomer Synthetic intermediate Kinase inhibitor Building block selection

Scalable Synthesis Compatibility: 7-OMe Building Block for VEGFR2 Inhibitor Cores

An ACS Organic Process Research & Development article describes a scalable synthesis of a 6-etherified [1,2,4]triazolo[1,5-a]pyridine-2-amine core for a VEGFR2 kinase inhibitor, demonstrating that the 6-position ether substitution is compatible with multi-kilogram process chemistry [1]. By structural analogy, the 7-OMe regioisomer offers a parallel vector for ether-based SAR exploration at the 7-position, with the same core scaffold and synthetic accessibility, making it a logical procurement choice for programs requiring systematic exploration of the pyridine ring positions.

Scalable synthesis VEGFR2 Process chemistry Building block

Density and Storage Stability: Differentiated Handling Requirements vs. 7-Methyl Analog

The 7-methoxy compound has a predicted density of 1.48 ± 0.1 g/cm³ and requires storage at 2–8°C with protection from light, whereas the 7-methyl analog has a measured relative density of 1.42 and is listed as a solid at ambient temperature without specific cold-chain requirements . These differences impact shipping logistics and long-term inventory management for compound management groups.

Density Storage condition Stability Inventory management

Optimal Application Scenarios for 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine Procurement


Kinase Inhibitor Fragment Elaboration at the 7-Position

Medicinal chemistry programs targeting JAK2, VEGFR2, or related tyrosine kinases can employ this compound as a starting scaffold for 2-amino derivatization (e.g., via Buchwald–Hartwig coupling or reductive amination) while retaining the 7-OMe group as a fixed substituent. The lower LogP (0.86 vs. 1.53 for 7-Me) provides a more favorable physicochemical starting point for maintaining ligand efficiency during fragment growth [1]. The additional H-bond acceptor contributes to target engagement without adding excessive molecular weight.

Regioisomeric Comparator for SAR Studies

For teams systematically exploring the triazolopyridine scaffold, 7-OMe serves as an essential member of a regioisomeric panel alongside 6-OMe (CAS 1092394-15-4) and 8-OMe (CAS 175965-65-8) variants. The divergent positioning of the methoxy group across these isomers enables mapping of steric and electronic tolerance at each position of the pyridine ring, which is critical for identifying the optimal substitution vector before committing to costly enantioselective or multistep syntheses .

pKa-Modulated Solubility Optimization

The 7-methoxy group's electron-donating effect raises the scaffold pKa by approximately 0.43 units relative to the unsubstituted parent (5.68 vs. 5.25), shifting the ionization equilibrium at pH 6–7. This property can be exploited in early-stage salt-screening campaigns where increased basicity facilitates crystalline salt formation with pharmaceutically acceptable counterions, improving both purification yields and solid-state stability .

Quote Request

Request a Quote for 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.